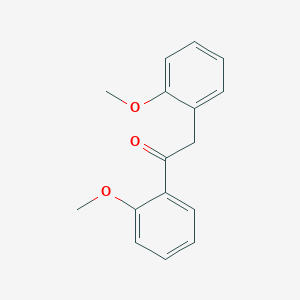
1,2-Bis(2-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of two methoxyphenyl groups attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Bis(2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Bis(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the methoxy groups activate the aromatic rings towards electrophilic attack. This property is exploited in synthetic chemistry to introduce various functional groups onto the aromatic rings .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(4-methoxyphenyl)ethanone: Similar structure but with methoxy groups at different positions.
1-(2-Methoxyphenyl)ethanone: Contains only one methoxyphenyl group.
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Contains an additional hydroxyl group
Uniqueness: 1,2-Bis(2-methoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
66659-59-4 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
1,2-bis(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-5-3-7-12(15)11-14(17)13-8-4-6-10-16(13)19-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
MCISCAUSGRBPTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


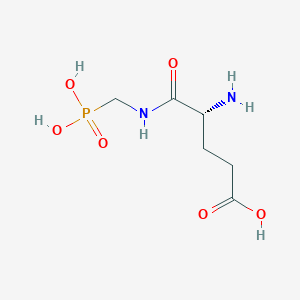
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)


![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
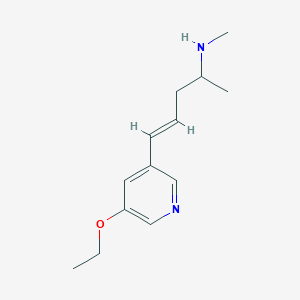

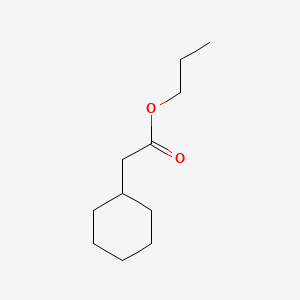
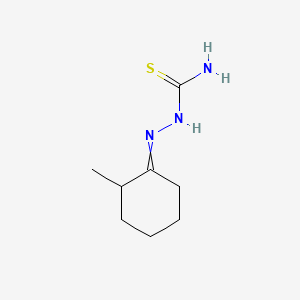
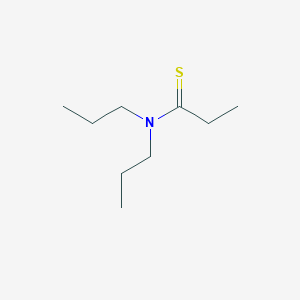
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
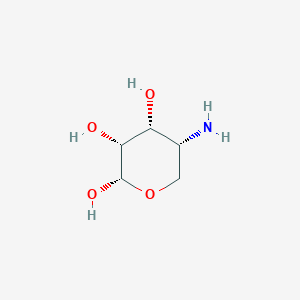
![Benzenesulfonamide, N-[3-(dimethylamino)propyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-](/img/structure/B13793867.png)
